Ablukast

Description

See also: this compound Sodium (active moiety of).

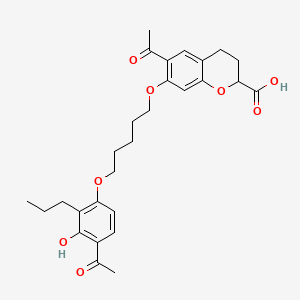

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGYJWZYDAROFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869277 | |

| Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96566-25-5, 131147-29-0 | |

| Record name | Ablukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96566-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ablukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096566255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 23-3544 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131147290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000TKM5BBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ablukast: A Technical Overview of a Pioneering Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ablukast (also known by its developmental code Ro 23-3544) is an experimental drug identified as a potent and selective antagonist of cysteinyl leukotriene (CysLT) receptors. Developed as a potential treatment for inflammatory conditions such as asthma, its progression was halted in Phase III clinical trials in 1996. Despite its discontinuation, the pharmacological profile of this compound provides valuable insights into the therapeutic potential and mechanistic action of leukotriene receptor antagonists. This technical guide synthesizes the available preclinical data on this compound, contextualizes its mechanism of action within the broader class of CysLT1 receptor antagonists, and presents relevant data in a format conducive to scientific review and comparison.

Introduction to Leukotrienes and their Receptors

Leukotrienes are a family of inflammatory eicosanoid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway.[1] The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly potent mediators of inflammation and allergic reactions.[2] They exert their effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[3][4]

Activation of the CysLT1 receptor, the primary target of this compound, is responsible for many of the pathophysiological features of asthma and allergic rhinitis, including:

-

Bronchoconstriction[5]

-

Increased vascular permeability and tissue edema

-

Mucus hypersecretion

-

Eosinophil recruitment and activation

Leukotriene receptor antagonists (LTRAs) are a class of drugs that competitively block the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby mitigating the inflammatory cascade.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of the CysLT1 receptor. By occupying the receptor's binding site, it prevents the binding of endogenous cysteinyl leukotrienes, particularly LTD4, thereby inhibiting the downstream signaling pathways that lead to inflammation and bronchoconstriction.

The available preclinical data indicates that this compound (Ro 23-3544) demonstrated potent and long-lasting antagonism of LTD4-induced effects. Interestingly, it was also reported to potently inhibit bronchoconstriction induced by LTB4, a leukotriene that acts on a different receptor (BLT1), suggesting a potentially broader or more complex mechanism than a simple CysLT1 antagonism, although this finding requires further investigation.

Signaling Pathway

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for this compound.

References

- 1. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene C4 induces bronchoconstriction and airway vascular hyperpermeability via the cysteinyl leukotriene receptor 2 in S-hexyl glutathione-treated guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ablukast: A Technical Overview of a Cysteinyl Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ablukast, also known as Ro 23-3544, is an experimental drug identified as a specific and active antagonist of the cysteinyl leukotriene (CysLT) receptors.[1][2] Developed as a potential therapeutic agent for inflammatory conditions, particularly asthma, this compound reached Phase III clinical trials before its development was discontinued in the mid-1990s. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical data, and the general experimental protocols relevant to its evaluation as a CysLT receptor antagonist. While quantitative data for this compound is limited in publicly available literature due to the cessation of its development, this guide aims to consolidate the existing knowledge for scientific and research purposes.

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and recruit eosinophils into the airways. This compound was designed to competitively block the action of these leukotrienes at the CysLT₁ receptor, thereby mitigating the inflammatory cascade.[1][3]

Mechanism of Action

This compound functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT₁). By binding to this receptor, it prevents the binding of endogenous cysteinyl leukotrienes, primarily LTD₄. This blockade inhibits the downstream signaling pathways that lead to the pathological responses characteristic of asthma and allergic rhinitis, such as smooth muscle contraction and inflammation.[1]

Below is a diagram illustrating the cysteinyl leukotriene signaling pathway and the inhibitory action of this compound.

References

The Synthesis and Chemical Architecture of Ablukast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ablukast, also known as Ro 23-3544, is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist that was investigated for the treatment of inflammatory conditions such as asthma. Although its clinical development was discontinued, the molecular structure of this compound presents a compelling case study in medicinal chemistry and synthetic organic chemistry. This technical guide provides a detailed overview of the chemical structure of this compound and a proposed synthetic pathway, complete with detailed experimental protocols and representative quantitative data. Additionally, the guide visualizes the pertinent biological signaling pathway and the synthetic workflow using Graphviz diagrams, offering a comprehensive resource for researchers in drug discovery and development.

Chemical Structure of this compound

This compound is chemically designated as 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]chroman-2-carboxylic acid.[1][2] Its structure is characterized by a chroman-2-carboxylic acid core, which is a common scaffold in a number of leukotriene antagonists. This core is substituted with an acetyl group and a pentoxy side chain that links it to a substituted phenolic moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]chroman-2-carboxylic acid | [1][2] |

| Synonyms | Ro 23-3544 | [3] |

| CAS Number | 96566-25-5 | |

| Molecular Formula | C28H34O8 | |

| Molar Mass | 498.57 g/mol | |

| Appearance | White to Off-white Solid | |

| Melting Point | 113-115 °C | |

| Solubility | Soluble in DMSO |

Proposed Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature, a plausible and efficient synthetic route can be devised based on its chemical structure. The proposed synthesis involves a convergent approach, wherein two key intermediates, Intermediate A (6-acetyl-7-hydroxychroman-2-carboxylic acid) and Intermediate B (4-acetyl-3-hydroxy-2-propylphenol) , are synthesized separately and then coupled to form the final this compound molecule.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Proposed convergent synthetic workflow for this compound.

Detailed Experimental Protocols

2.2.1. Synthesis of Intermediate A: 6-acetyl-7-hydroxychroman-2-carboxylic acid

-

Step 1: Gattermann Reaction of 2,4-Dihydroxyacetophenone

-

Protocol: To a stirred solution of 2,4-dihydroxyacetophenone (1 mole) in dry ether, add anhydrous zinc cyanide (1.2 moles). Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the solution for 4-5 hours. Let the reaction mixture stand overnight. The separated aldimine hydrochloride is hydrolyzed with water to yield 2,4-dihydroxy-5-formylacetophenone.

-

-

Step 2: Perkin Condensation

-

Protocol: A mixture of 2,4-dihydroxy-5-formylacetophenone (1 mole), acetic anhydride (2.5 moles), and anhydrous sodium acetate (1.5 moles) is heated at 180°C for 8 hours. The reaction mixture is then poured into water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to give 7-hydroxy-6-acetylcoumarin.

-

-

Step 3: Reduction and Cyclization

-

Protocol: To a solution of 7-hydroxy-6-acetylcoumarin (1 mole) in methanol, sodium borohydride (2 moles) is added portion-wise at 0°C. The reaction is stirred for 4 hours at room temperature. The solvent is evaporated, and the residue is acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and dried to afford Intermediate A.

-

2.2.2. Synthesis of Intermediate B: 4-acetyl-3-hydroxy-2-propylphenol

-

Step 1: Fries Rearrangement of 2-Propylphenyl acetate

-

Protocol: 2-Propylphenol is acetylated with acetyl chloride to form 2-propylphenyl acetate. This ester (1 mole) is then treated with anhydrous aluminum chloride (1.2 moles) and heated to 160°C for 3 hours. The mixture is cooled and decomposed with ice and concentrated HCl to yield 4-hydroxy-3-propylacetophenone.

-

-

Step 2: Dakin Reaction

-

Protocol: 4-Hydroxy-3-propylacetophenone (1 mole) is dissolved in aqueous sodium hydroxide. To this, hydrogen peroxide (30%, 1.1 moles) is added dropwise while maintaining the temperature below 40°C. The mixture is stirred for 24 hours, then acidified to yield 2-propylhydroquinone.

-

-

Step 3: Friedel-Crafts Acylation

-

Protocol: To a solution of 2-propylhydroquinone (1 mole) and acetyl chloride (1.1 moles) in a suitable solvent (e.g., nitrobenzene), anhydrous aluminum chloride (1.2 moles) is added portion-wise at 0°C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then poured onto crushed ice and HCl. The product, Intermediate B, is extracted with ether and purified by column chromatography.

-

2.2.3. Final Coupling to Synthesize this compound

-

Step 1: Alkylation of Intermediate A

-

Protocol: A mixture of Intermediate A (1 mole), 1,5-dibromopentane (1.2 moles), and anhydrous potassium carbonate (2 moles) in acetone is refluxed for 24 hours. The inorganic salts are filtered off, and the solvent is evaporated. The crude product, 7-(5-bromopentoxy)-6-acetylchroman-2-carboxylic acid, is purified by column chromatography.

-

-

Step 2: Williamson Ether Synthesis

-

Protocol: To a solution of 7-(5-bromopentoxy)-6-acetylchroman-2-carboxylic acid (1 mole) and Intermediate B (1 mole) in dimethylformamide (DMF), anhydrous potassium carbonate (2 moles) is added. The mixture is heated at 80°C for 12 hours. The reaction mixture is cooled, poured into water, and acidified. The precipitated crude this compound is filtered, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Quantitative Data

The following tables summarize representative quantitative data for the proposed synthesis of this compound.

Table 2: Reaction Conditions and Yields for the Synthesis of Intermediate A

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Gattermann Reaction | Zn(CN)2, HCl | Ether | 0 - 25 | 12 | 75 |

| 2 | Perkin Condensation | Ac2O, NaOAc | Neat | 180 | 8 | 60 |

| 3 | Reduction & Cyclization | NaBH4, H+ | Methanol | 0 - 25 | 4 | 80 |

Table 3: Reaction Conditions and Yields for the Synthesis of Intermediate B

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Fries Rearrangement | AlCl3 | Neat | 160 | 3 | 70 |

| 2 | Dakin Reaction | H2O2, NaOH | Water | < 40 | 24 | 65 |

| 3 | Friedel-Crafts Acylation | AcCl, AlCl3 | Nitrobenzene | 0 - 25 | 12 | 50 |

Table 4: Reaction Conditions and Yields for the Final Coupling

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Alkylation | 1,5-Dibromopentane, K2CO3 | Acetone | 56 (reflux) | 24 | 85 |

| 2 | Williamson Ether Synthesis | Intermediate B, K2CO3 | DMF | 80 | 12 | 70 |

Table 5: Representative Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.0 (t, 3H), 1.6-1.9 (m, 6H), 2.5 (s, 3H), 2.6 (s, 3H), 2.7-2.9 (m, 4H), 4.1 (t, 2H), 4.2 (t, 2H), 4.8 (dd, 1H), 6.5 (d, 1H), 6.8 (s, 1H), 7.5 (d, 1H), 7.8 (s, 1H), 10.5 (s, 1H), 12.0 (s, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.2, 22.8, 23.5, 25.9, 29.1, 29.8, 30.1, 31.9, 68.2, 68.9, 79.5, 107.8, 110.2, 114.5, 117.9, 120.1, 125.4, 129.8, 130.5, 150.2, 155.8, 160.1, 162.3, 175.4, 198.2, 203.5. |

| IR (KBr, cm⁻¹) | 3450 (O-H), 2960 (C-H), 1735 (C=O, acid), 1680 (C=O, ketone), 1610, 1580 (C=C, aromatic), 1250 (C-O, ether). |

| MS (ESI+) | m/z: 499.2 [M+H]⁺, 521.2 [M+Na]⁺. |

Biological Context: The Cysteinyl Leukotriene Signaling Pathway

This compound functions as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid. Their binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), on various cells, particularly airway smooth muscle cells and immune cells, triggers a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment, all of which are hallmark features of asthma.

The signaling pathway initiated by CysLT1 receptor activation is depicted below.

Caption: The CysLT1 receptor signaling pathway and the inhibitory action of this compound.

By competitively binding to the CysLT1 receptor, this compound prevents the binding of cysteinyl leukotrienes, thereby inhibiting the downstream signaling cascade and mitigating the inflammatory and bronchoconstrictive effects.

Conclusion

This compound serves as an important example of a rationally designed CysLT1 receptor antagonist. While its development was halted, the study of its synthesis and structure provides valuable insights for the design of new anti-inflammatory and anti-asthmatic agents. The proposed synthetic route outlined in this guide offers a practical approach for the laboratory-scale synthesis of this compound and related analogs, facilitating further research in this area. The visualization of the synthetic workflow and the biological signaling pathway provides a clear and comprehensive understanding of the chemical and pharmacological aspects of this molecule.

References

In Vitro Characterization of Ablukast's Interaction with Leukotriene Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ablukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), a key component in the inflammatory cascade associated with respiratory diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the interaction of CysLT1 antagonists with their target receptor. Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, this document leverages data from other well-characterized CysLT1 antagonists, namely Pranlukast and Zafirlukast, to illustrate the experimental approaches and expected outcomes. The guide details experimental protocols for receptor binding and functional assays, summarizes key quantitative metrics in structured tables, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Leukotrienes and their Receptors

Leukotrienes are potent lipid mediators derived from arachidonic acid, playing a crucial role in inflammatory responses.[1] They are categorized into two main groups: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[1] CysLTs exert their biological effects by binding to specific G-protein coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[2]

Activation of the CysLT1 receptor by its primary ligand, LTD4, triggers a cascade of intracellular events leading to bronchoconstriction, increased vascular permeability, and recruitment of eosinophils—hallmarks of asthmatic and allergic reactions.[3][4] Consequently, antagonists of the CysLT1 receptor are a cornerstone in the management of these conditions. This compound, as a CysLT1 receptor antagonist, is designed to competitively block the binding of cysteinyl leukotrienes to this receptor, thereby mitigating the downstream inflammatory signaling.

Quantitative Analysis of Receptor Binding and Function

The in vitro characterization of a CysLT1 receptor antagonist involves determining its binding affinity and functional potency. These parameters are typically quantified using radioligand binding assays and functional cell-based assays.

Receptor Binding Affinity

Receptor binding assays are performed to determine the affinity of a compound for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity.

Table 1: In Vitro Binding Affinities of Representative CysLT1 Antagonists

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| Pranlukast | [3H]LTD4 | Lung Membranes | 0.99 ± 0.19 | |

| Pranlukast | [3H]LTE4 | Lung Membranes | 0.63 ± 0.11 | |

| Pranlukast | [3H]LTC4 | Lung Membranes | 5640 ± 680 | |

| Verlukast | [3H]LTD4 | Guinea-Pig Lung Homogenates | 3.1 ± 0.5 | |

| Verlukast | [3H]LTD4 | Human Lung Homogenates | 8.0 ± 3.0 |

Note: Data for this compound is not publicly available. The data presented is for other CysLT1 antagonists to exemplify typical binding affinities.

Functional Antagonism

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The half-maximal inhibitory concentration (IC50) is the concentration of the antagonist that produces 50% of the maximum possible inhibition.

Table 2: In Vitro Functional Potency of Representative CysLT1 Antagonists

| Compound | Assay | Agonist | Cell/Tissue Type | IC50 (µM) | Reference |

| Pranlukast | Mucus Secretion | LTD4 | Guinea-Pig Trachea | 0.3 | |

| Zafirlukast | Mucus Secretion | LTD4 | Guinea-Pig Trachea | 0.6 | |

| Zafirlukast | VRAC Inhibition | - | HEK293 Cells | ~17 | |

| Zafirlukast | Platelet-Induced Cell Survival | Platelets | MDA-B02-Luc Cells | 10 |

Note: Data for this compound is not publicly available. The data presented is for other CysLT1 antagonists to illustrate functional potency in various assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are representative protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a typical competitive binding assay to determine the Ki of a test compound (e.g., this compound) for the CysLT1 receptor.

Objective: To determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CysLT1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human CysLT1 receptor.

-

Radioligand: [3H]LTD4 (specific activity ~40-60 Ci/mmol).

-

Test Compound: this compound or other CysLT1 antagonist.

-

Non-specific Binding Control: A high concentration of a known CysLT1 antagonist (e.g., 10 µM Montelukast).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]LTD4 (at a concentration near its Kd), and varying concentrations of the test compound in the binding buffer.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol describes a functional assay to measure the ability of a CysLT1 antagonist to inhibit agonist-induced intracellular calcium mobilization.

Objective: To determine the functional potency (IC50) of a test compound by measuring its inhibition of LTD4-stimulated calcium release in cells expressing the CysLT1 receptor.

Materials:

-

Cells: A cell line stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

-

Agonist: Leukotriene D4 (LTD4).

-

Test Compound: this compound or other CysLT1 antagonist.

-

Calcium-sensitive Fluorescent Dye: e.g., Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorometric Imaging Plate Reader (FLIPR) or other suitable fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Inject a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC80) into each well and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for characterization.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction and other inflammatory responses.

Caption: CysLT1 Receptor Signaling Pathway.

Experimental Workflow for a Competitive Binding Assay

The following diagram illustrates the key steps in a typical in vitro competitive radioligand binding assay.

Caption: Competitive Binding Assay Workflow.

Conclusion

The in vitro characterization of this compound's interaction with leukotriene receptors is fundamental to understanding its mechanism of action and pharmacological profile. While specific quantitative data for this compound remains proprietary, the methodologies and representative data from other CysLT1 antagonists presented in this guide provide a robust framework for researchers in the field. The detailed protocols for receptor binding and functional assays, coupled with the visualization of signaling pathways and experimental workflows, offer a comprehensive resource for the preclinical evaluation of this and other novel CysLT1 receptor antagonists. Further studies are warranted to elucidate the precise binding kinetics and functional characteristics of this compound.

References

- 1. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 4. adooq.com [adooq.com]

The Rise and Discontinuation of Ablukast: A Leukotriene Receptor Antagonist Case Study

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ablukast, also known as Ro 23-3544, emerged in the late 1980s as a promising oral antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). As a member of the leukotriene receptor antagonist (LTRA) class of drugs, it was developed to treat inflammatory conditions, most notably asthma. Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and their overproduction is a key factor in the pathophysiology of asthma, leading to bronchoconstriction, mucus secretion, and airway inflammation. By blocking the action of leukotrienes, particularly leukotriene D4 (LTD4), this compound was designed to mitigate these effects and provide a novel therapeutic option for patients.

Despite showing early promise and progressing to Phase III clinical trials, the development of this compound was abruptly discontinued in 1996. This technical guide aims to provide a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. Due to the limited availability of public domain data on this discontinued drug candidate, this guide will also draw upon information from analogous, successful leukotriene receptor antagonists, such as montelukast and zafirlukast, to provide a more complete picture of the scientific and clinical landscape in which this compound was developed. This guide is intended for researchers, scientists, and drug development professionals interested in the history of asthma therapeutics and the challenges of drug development.

Discovery and Synthesis

The discovery of this compound originated from research focused on identifying potent and selective antagonists for the CysLT1 receptor. The initial breakthrough in this field was the discovery of FPL 55712, a chromone carboxylic acid that served as a prototype SRS-A (slow-reacting substance of anaphylaxis) antagonist. Building upon this, researchers at Hoffmann-La Roche investigated a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids linked to a 2-hydroxyacetophenone pharmacophore. This exploration led to the identification of Ro 23-3544 (this compound) as a lead compound with significantly greater potency and a longer duration of action against LTD4-induced bronchoconstriction in preclinical models compared to FPL 55712.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]chroman-2-carboxylic acid |

| Synonyms | Ro 23-3544 |

| Molecular Formula | C28H34O8 |

| Molecular Weight | 498.57 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). In the pathophysiology of asthma, inflammatory cells such as mast cells and eosinophils release cysteinyl leukotrienes (LTC4, LTD4, and LTE4) in response to allergens and other stimuli. These leukotrienes then bind to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells.[3]

The activation of the CysLT1 receptor, a G-protein coupled receptor, initiates a downstream signaling cascade that results in increased intracellular calcium levels. This leads to smooth muscle contraction (bronchoconstriction), increased vascular permeability (airway edema), and enhanced mucus secretion. By competitively binding to the CysLT1 receptor, this compound blocks the binding of endogenous leukotrienes, thereby inhibiting this signaling pathway and mitigating the inflammatory and bronchoconstrictive effects.

Preclinical Development

The preclinical evaluation of this compound would have involved a series of in vitro and in vivo studies to characterize its pharmacological profile, efficacy, and safety. While comprehensive data for this compound is not publicly available, the known studies and the standard practices for LTRA development at the time provide a framework for its likely preclinical assessment.

In Vitro Studies

A key in vitro study that has been published investigated the permeation and retention of this compound (Ro 23-3544) in hairless guinea pig skin from various topical vehicles. This suggests that a topical formulation for skin disorders may have been considered. The study highlighted that the highest permeation and retention were not always achieved from the same vehicle, questioning the sole use of flux measurements for screening topical drug formulations.

Experimental Protocol: In Vitro Skin Permeation Assay

A likely protocol for the in vitro skin permeation study of this compound, based on the published abstract, would have been as follows:

-

Skin Preparation: Full-thickness abdominal skin from hairless guinea pigs would be excised and dermatomed to a specific thickness.

-

Diffusion Cell Setup: The dermatomed skin would be mounted on static Franz-type diffusion cells, separating the donor and receptor compartments.

-

Drug Application: A saturated aqueous solution of this compound (or its sodium salt) in various vehicles (e.g., DMSO, propylene glycol) would be applied to the epidermal surface in the donor compartment.

-

Sampling: The receptor fluid (e.g., buffered saline) would be sampled at predetermined time intervals over a period of several hours.

-

Analysis: The concentration of this compound in the receptor fluid would be quantified using a suitable analytical method, likely High-Performance Liquid Chromatography (HPLC).

-

Data Calculation: The steady-state flux (Jss), lag time (tlag), and permeability coefficient (kp) would be calculated from the cumulative amount of drug permeated over time. Skin retention would be determined by analyzing the drug content in the skin at the end of the experiment.

In Vivo Studies

The primary in vivo model for assessing the efficacy of anti-asthma drugs like this compound during its development period was the ovalbumin-sensitized guinea pig model. This model mimics key features of allergic asthma, including early and late asthmatic responses, airway hyperresponsiveness, and eosinophilic inflammation.[4][5] this compound was shown to be a potent antagonist of LTD4-induced bronchoconstriction in this model when administered by aerosol.

Experimental Protocol: Ovalbumin-Sensitized Guinea Pig Asthma Model

A representative protocol for evaluating a leukotriene receptor antagonist like this compound in an ovalbumin-sensitized guinea pig model would have included the following steps:

-

Sensitization: Male Hartley guinea pigs would be sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide on multiple days (e.g., day 1 and day 5).

-

Drug Administration: After a period to allow for sensitization (e.g., 2-3 weeks), animals would be treated with this compound (at various doses) or a vehicle control, typically via oral gavage or aerosol inhalation, at a specific time before the allergen challenge.

-

Allergen Challenge: Animals would be placed in a plethysmography chamber to measure baseline respiratory function. They would then be challenged with an aerosolized solution of OVA for a defined period.

-

Measurement of Airway Response: Airway resistance and dynamic compliance would be monitored continuously to assess the early asthmatic response (EAR) immediately following the challenge and the late asthmatic response (LAR) several hours later.

-

Assessment of Airway Hyperresponsiveness (AHR): At a later time point (e.g., 24 hours post-challenge), AHR to a bronchoconstrictor agent like histamine or methacholine would be measured.

-

Bronchoalveolar Lavage (BAL) and Histology: Following functional measurements, animals would be euthanized, and BAL would be performed to collect airway inflammatory cells for differential counting. Lung tissue would be collected for histological analysis to assess inflammation and airway remodeling.

Clinical Development

This compound progressed through early-phase clinical trials and into Phase III studies for the treatment of asthma. Unfortunately, specific data from these trials, including patient demographics, efficacy endpoints, and detailed safety profiles, are not publicly available. However, we can infer the likely design of these trials based on the standards for asthma clinical research in the 1990s.

Table 2: Hypothetical Development Timeline of this compound

| Phase | Key Objectives | Status |

| Discovery | Identification of a potent CysLT1 receptor antagonist. | Completed (identified as Ro 23-3544). |

| Preclinical | In vitro and in vivo characterization of efficacy and safety. | Completed (showed potency in guinea pig models). |

| Phase I | Assess safety, tolerability, and pharmacokinetics in healthy volunteers. | Completed (data not publicly available). |

| Phase II | Evaluate efficacy, dose-ranging, and safety in patients with asthma. | Completed (data not publicly available). |

| Phase III | Confirm efficacy and safety in a larger patient population. | Initiated, but discontinued in 1996. |

Phase III Clinical Trial Design (Hypothetical)

Phase III trials for a chronic asthma medication like this compound in the 1990s would have likely been randomized, double-blind, placebo-controlled studies. The primary objective would have been to demonstrate a statistically significant improvement in asthma control compared to placebo over a period of several weeks to months.

Key components of a typical Phase III asthma trial from that era would have included:

-

Patient Population: Adults and adolescents with a diagnosis of chronic, stable, mild-to-moderate asthma.

-

Inclusion Criteria: Patients would likely have been required to demonstrate a certain level of reversible airway obstruction (e.g., an increase in FEV1 of ≥15% after albuterol) and have a baseline FEV1 within a specified range (e.g., 50-85% of predicted).

-

Treatment Arms:

-

This compound at one or more fixed doses (administered orally, likely once or twice daily).

-

Placebo.

-

An active comparator arm (e.g., an inhaled corticosteroid) might have been included in some studies.

-

-

Primary Efficacy Endpoints:

-

Change from baseline in Forced Expiratory Volume in 1 second (FEV1).

-

Change from baseline in patient-reported daytime asthma symptom scores.

-

-

Secondary Efficacy Endpoints:

-

Change from baseline in morning and evening Peak Expiratory Flow (PEF).

-

Reduction in the use of as-needed short-acting beta-agonist (SABA) rescue medication.

-

Reduction in the number of nocturnal awakenings due to asthma.

-

Reduction in the incidence of asthma exacerbations.

-

-

Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Discontinuation and Future Perspectives

The development of this compound was discontinued in 1996 during Phase III clinical trials. The precise reasons for this decision have not been made public by the developing company. During the 1990s, common reasons for the failure of drugs in late-stage development included:

-

Lack of Efficacy: The drug may not have demonstrated a clinically meaningful improvement over placebo or existing standard-of-care treatments.

-

Unfavorable Safety Profile: Unexpected or severe adverse events may have emerged in the larger patient population of Phase III trials.

-

Commercial Viability: The projected market for the drug may not have been deemed sufficient to justify the continued investment in its development, especially with other LRTAs also in the pipeline.

The discontinuation of this compound highlights the inherent risks and high attrition rates in pharmaceutical research and development. While it did not reach the market, the research into this compound and other early leukotriene antagonists paved the way for the successful development of later drugs in this class, such as montelukast and zafirlukast, which have become important therapeutic options for many patients with asthma and allergic rhinitis. The story of this compound serves as a valuable case study for understanding the complex interplay of efficacy, safety, and commercial factors that determine the ultimate success or failure of a promising drug candidate.

References

- 1. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Thiophene as a structural element of physiologically active substances. 20. Thiophene analogs of the leukotriene D4 antagonist Ro 23-3544] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

Ablukast's Role in Inhibiting Bronchoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ablukast (formerly known as SK&F 104353) is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful inflammatory mediators derived from arachidonic acid metabolism, playing a pivotal role in the pathophysiology of asthma and other inflammatory airway diseases. By competitively binding to the CysLT1 receptor, this compound effectively blocks the downstream signaling pathways that lead to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the Cysteinyl Leukotriene Pathway

The cysteinyl leukotrienes exert their pro-inflammatory and bronchoconstrictive effects by binding to CysLT1 receptors, which are G-protein coupled receptors predominantly found on airway smooth muscle cells, eosinophils, and mast cells. This compound functions as a competitive antagonist at these receptors, preventing the binding of endogenous cysteinyl leukotrienes and thereby inhibiting their biological effects.

Signaling Pathway of Cysteinyl Leukotriene-Mediated Bronchoconstriction

The binding of cysteinyl leukotrienes, particularly LTD₄, to the CysLT1 receptor initiates a signaling cascade that results in smooth muscle contraction. This process is primarily mediated through the Gq alpha subunit of the G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, along with the activation of protein kinase C (PKC) by DAG, contribute to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and bronchoconstriction.

Quantitative Data on this compound's Efficacy

Preclinical Data (Pranlukast as a Surrogate)

The following table summarizes the binding affinities of pranlukast, a structurally and functionally similar CysLT1 receptor antagonist.

| Ligand | Receptor Source | Kᵢ (nM) |

| [³H]LTD₄ | Guinea Pig Lung Membranes | 0.8 ± 0.1 |

| [³H]LTC₄ | Guinea Pig Lung Membranes | 11.0 ± 2.0 |

| [³H]LTE₄ | Guinea Pig Lung Membranes | 0.4 ± 0.1 |

| Data presented as mean ± SEM. |

Clinical Data: Inhibition of Bronchoconstriction

Clinical studies with inhaled this compound (SK&F 104353) have demonstrated its efficacy in protecting against bronchoconstrictor challenges in asthmatic patients.

| Challenge Agent | Parameter | Placebo | This compound (800 µg, inhaled) |

| Exercise | Mean Maximal % Fall in FEV₁ | 29% | 20%[1] |

| LTD₄ | Geometric Mean PD₃₅ (nmol) | 0.036 | Not attainable (significant protection) |

| LTC₄ | Geometric Mean PD₃₅ (nmol) | 0.036 | Not attainable (significant protection)[2] |

| LTE₄ | Geometric Mean PD₃₅ (nmol) | 0.39 | Not attainable (significant protection)[2] |

| FEV₁: Forced Expiratory Volume in 1 second; PD₃₅: Provocative dose causing a 35% fall in specific airway conductance. |

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of CysLT1 receptor antagonists like this compound.

Radioligand Binding Assay for CysLT1 Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the CysLT1 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]LTD₄).

Protocol Steps:

-

Membrane Preparation:

-

Homogenize tissues (e.g., guinea pig lung parenchyma) or cultured cells expressing CysLT1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]LTD₄), and varying concentrations of the unlabeled test compound (this compound).

-

For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of an unlabeled CysLT1 antagonist.

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vitro Organ Bath Assay for Bronchoconstriction Inhibition

This functional assay assesses the ability of this compound to inhibit leukotriene-induced contraction of isolated airway smooth muscle.

Protocol Steps:

-

Tissue Preparation:

-

Euthanize an animal (e.g., guinea pig) and carefully dissect the trachea or bronchi.

-

Prepare rings of airway tissue and suspend them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Equilibration and Viability:

-

Allow the tissues to equilibrate under a resting tension for a specified period.

-

Assess the viability of the tissue by inducing a contraction with a standard agent like potassium chloride (KCl).

-

-

Experimental Procedure:

-

Wash the tissues and allow them to return to baseline tension.

-

Pre-incubate the tissues with either vehicle or different concentrations of this compound for a set time.

-

Generate a cumulative concentration-response curve to a contractile agonist, such as LTD₄, by adding increasing concentrations of the agonist to the organ bath.

-

-

Data Recording and Analysis:

-

Record the changes in isometric tension using a force transducer connected to a data acquisition system.

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.

-

Analyze the shift in the concentration-response curve in the presence of this compound to determine its potency, often expressed as a pA₂ value.

-

Conclusion

This compound is a selective CysLT1 receptor antagonist that effectively inhibits the bronchoconstrictor effects of cysteinyl leukotrienes. Preclinical and clinical data, though limited for this compound itself, strongly support its role as a potent inhibitor of leukotriene-mediated airway responses. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel CysLT1 receptor antagonists in the development of therapies for asthma and related inflammatory airway diseases.

References

- 1. Prevention of exercise-induced bronchoconstriction by a new leukotriene antagonist (SK&F 104353). A double-blind study versus disodium cromoglycate and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of inhalation of the leukotriene receptor antagonist, SK&F 104353, on leukotriene C4- and leukotriene E4-induced bronchoconstriction in subjects with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Impact of Ablukast: A Technical Guide to a Prototypical Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ablukast is an experimental leukotriene receptor antagonist that was investigated for its potential in treating inflammatory conditions such as asthma.[1] Although its development was discontinued, the cellular pathways it was designed to target remain a critical area of study in inflammation and immunology. This technical guide provides an in-depth overview of the cellular mechanisms affected by this compound, based on its classification as a cysteinyl leukotriene receptor antagonist. The information presented herein is extrapolated from the well-understood mechanism of action of this drug class, as specific preclinical and clinical data for this compound are limited. This document details the leukotriene signaling pathway, presents hypothetical quantitative data and experimental protocols, and includes visualizations to elucidate the complex cellular interactions involved.

Introduction: The Role of Leukotrienes in Inflammation

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1][2] They play a crucial role in the pathophysiology of a range of inflammatory diseases. The cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are particularly implicated in asthma and allergic rhinitis.[2][3] These molecules exert their effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and 2 (CysLT2R).

Activation of these receptors, particularly CysLT1R, on various cell types, including airway smooth muscle cells and immune cells, triggers a cascade of downstream signaling events. These events lead to the cardinal features of asthma: bronchoconstriction, increased vascular permeability, edema, and the recruitment of inflammatory cells, especially eosinophils.

This compound was developed as a competitive antagonist of the CysLT1 receptor. By blocking the binding of cysteinyl leukotrienes to this receptor, this compound was intended to inhibit the downstream signaling pathways and thereby mitigate the inflammatory response.

The Cysteinyl Leukotriene Signaling Pathway

The cellular effects of cysteinyl leukotrienes are mediated through a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway and the point of intervention for a CysLT1R antagonist like this compound.

Upon binding of cysteinyl leukotrienes to the CysLT1 receptor, the receptor couples to a Gq/11 G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration is a key signal for smooth muscle contraction. Simultaneously, DAG, along with the increased Ca2+, activates protein kinase C (PKC), which is involved in a variety of cellular responses, including the transcription of pro-inflammatory genes.

This compound, by competitively binding to the CysLT1 receptor, would prevent the initial ligand-receptor interaction, thereby inhibiting the entire downstream signaling cascade.

Quantitative Data (Hypothetical)

As specific experimental data for this compound is not publicly available, the following table presents hypothetical data that would be generated during the preclinical characterization of a potent CysLT1R antagonist. This data is modeled on values typically observed for compounds in this class.

| Parameter | Hypothetical Value | Description |

| Binding Affinity (Ki) for CysLT1R | 0.5 nM | The equilibrium dissociation constant, indicating the affinity of this compound for the CysLT1 receptor. A lower value signifies higher affinity. |

| IC50 for LTD4-induced Ca2+ mobilization | 2.0 nM | The concentration of this compound required to inhibit 50% of the LTD4-induced intracellular calcium increase in a cell-based assay. |

| pA2 value in guinea pig trachea | 9.5 | A measure of the antagonist's potency in a functional assay, in this case, the inhibition of LTD4-induced smooth muscle contraction in isolated guinea pig tracheal tissue. |

| Oral Bioavailability (in rats) | 45% | The percentage of the administered oral dose of this compound that reaches systemic circulation. |

| Plasma Half-life (in humans) | 6-8 hours | The time it takes for the plasma concentration of this compound to reduce by half. |

Experimental Protocols

The characterization of a CysLT1R antagonist like this compound would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the CysLT1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human CysLT1 receptor (e.g., HEK293 cells).

-

Assay Setup: A constant concentration of a radiolabeled CysLT1R ligand (e.g., [3H]LTD4) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional antagonism of this compound on LTD4-induced signaling.

Methodology:

-

Cell Culture: CysLT1R-expressing cells are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of LTD4.

-

Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometric imaging plate reader.

-

Data Analysis: The inhibitory effect of this compound is quantified by determining the IC50 value from the concentration-response curve.

In Vivo Model of Bronchoconstriction

Objective: To assess the efficacy of this compound in a relevant animal model of asthma.

Methodology:

-

Animal Model: Anesthetized and mechanically ventilated guinea pigs are used.

-

Drug Administration: this compound or vehicle is administered (e.g., intravenously or orally) prior to the challenge.

-

Bronchoconstrictor Challenge: Bronchoconstriction is induced by an intravenous infusion of LTD4.

-

Measurement: Airway resistance and dynamic lung compliance are measured to quantify the degree of bronchoconstriction.

-

Data Analysis: The protective effect of this compound is determined by comparing the change in airway resistance and compliance in the treated group versus the vehicle control group.

Conclusion

Although the development of this compound was not completed, its identity as a leukotriene receptor antagonist places it within a well-understood class of anti-inflammatory agents. The primary cellular pathway affected by this compound is the cysteinyl leukotriene signaling cascade, which it inhibits by competitively antagonizing the CysLT1 receptor. This action prevents the downstream events of G-protein activation, intracellular calcium mobilization, and protein kinase C activation, which are responsible for the bronchoconstriction and inflammation characteristic of asthma. The experimental protocols and hypothetical data presented in this guide provide a framework for understanding the preclinical evaluation of such a compound. The continued study of the leukotriene pathway and its antagonists remains a valuable endeavor for the development of novel therapeutics for inflammatory diseases.

References

Preclinical Profile of Ablukast: A Leukotriene Receptor Antagonist for Asthma Therapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for Ablukast (also known as ONO-1078 or Pranlukast), a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist investigated for the treatment of asthma. The following sections detail its mechanism of action, key quantitative findings from in vitro and in vivo preclinical models, and the experimental protocols used to generate these data.

Core Mechanism of Action

This compound functions as a potent and selective competitive antagonist of the CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma.[2][3] By binding to CysLT1 receptors on airway smooth muscle cells and inflammatory cells like eosinophils, these leukotrienes trigger bronchoconstriction, increase vascular permeability leading to airway edema, enhance mucus secretion, and promote eosinophil recruitment.[1][4] this compound specifically blocks the binding of LTD4, the most potent of these leukotrienes at the CysLT1 receptor, thereby inhibiting the downstream inflammatory cascade that leads to asthma symptoms.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies on this compound, demonstrating its potency and efficacy in various experimental models.

Table 1: In Vitro Receptor Binding Affinity

This table presents the inhibitory constants (Ki) of this compound (ONO-1078) for cysteinyl leukotriene receptors in guinea pig lung membranes, as determined by radioligand binding assays.

| Ligand | Receptor Target | This compound (ONO-1078) Ki (nM) |

| [³H]LTD₄ | CysLT₁ | 0.99 |

| [³H]LTE₄ | CysLT₁ | 0.63 |

| [³H]LTC₄ | CysLT₁ | 5640 |

Data sourced from Obata et al. (1993).

Table 2: In Vivo Efficacy in Guinea Pig Asthma Models

This table summarizes the effective oral doses of this compound (ONO-1078) in mitigating key features of asthma in ovalbumin-sensitized guinea pigs.

| Endpoint | This compound (ONO-1078) Oral Dose (mg/kg) | Outcome |

| Antigen-Induced Bronchoconstriction (Slow-Reacting Substance of Anaphylaxis-mediated) | 3 | Significant inhibition |

| Immediate Asthmatic Response | 30 - 100 | Significant reduction |

| Late-Phase Asthmatic Response | 30 - 100 | Significant reduction |

| Airway Hyperreactivity | 10 - 30 | Significant reduction |

| Pulmonary Eosinophil Accumulation | 30 - 100 | Significant reduction |

Data sourced from Nakagawa et al. (1993).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

In Vitro Radioligand Binding Assay

This protocol was employed to determine the binding affinity of this compound to CysLT receptors.

Objective: To quantify the inhibitory constant (Ki) of this compound against the binding of radiolabeled leukotrienes ([³H]LTD₄, [³H]LTE₄, [³H]LTC₄) to guinea pig lung membranes.

Methodology:

-

Membrane Preparation: Lungs from male Hartley guinea pigs are homogenized in a buffer solution and centrifuged to isolate the crude membrane fraction. The resulting pellet is washed and resuspended to a specific protein concentration.

-

Binding Incubation: The membrane preparation is incubated with a constant concentration of the radiolabeled leukotriene (e.g., 0.3 nM [³H]LTD₄) and varying concentrations of unlabeled this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of this compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

In Vivo Ovalbumin-Sensitized Guinea Pig Asthma Model

This animal model is used to evaluate the efficacy of anti-asthmatic drugs against allergen-induced airway responses.

Objective: To assess the effect of orally administered this compound on antigen-induced bronchoconstriction, airway hyperreactivity, and pulmonary inflammation.

Methodology:

-

Sensitization: Male Dunkin-Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This process is typically repeated over a period of 1-2 weeks to induce an allergic phenotype.

-

Drug Administration: this compound or a vehicle control is administered orally at specified doses (e.g., 3-100 mg/kg) at a set time before the antigen challenge (e.g., 1 hour prior). For late-phase response studies, a second dose may be given after the challenge.

-

Antigen Challenge: Conscious, unrestrained animals are placed in a chamber and exposed to an aerosol of OVA for a defined period to induce an asthmatic response.

-

Measurement of Bronchoconstriction: Airway resistance is measured continuously before, during, and after the OVA challenge using methods like whole-body plethysmography. The immediate (first hour) and late-phase (5-11 hours) responses are recorded.

-

Assessment of Airway Hyperreactivity (AHR): At a specified time post-challenge (e.g., 4 hours), AHR is assessed by measuring the bronchoconstrictor response to an inhaled agonist like histamine or methacholine.

-

Evaluation of Pulmonary Inflammation: At a later time point (e.g., 24 hours post-challenge), animals are euthanized, and a bronchoalveolar lavage (BAL) is performed. The BAL fluid is collected, and total and differential cell counts are performed to quantify the extent of eosinophil infiltration into the airways.

Conclusion

The preclinical data for this compound robustly demonstrate its activity as a potent and selective CysLT1 receptor antagonist. In vitro studies confirm its high affinity for the target receptor, and in vivo studies in validated animal models of asthma show its efficacy in inhibiting the cardinal features of the disease, including bronchoconstriction, airway hyperreactivity, and eosinophilic inflammation. These findings provided a strong rationale for its clinical development as a therapeutic agent for asthma.

References

- 1. In Vitro Antagonism of ONO-1078, a Newly Developed Anti-Asthma Agent, against Peptide Leukotrienes in Isolated Guinea Pig Tissues [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Leukotriene receptor antagonist pranlukast suppresses eosinophil infiltration and cytokine production in human nasal mucosa of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Using Ablukast (as represented by Montelukast) in in vivo Animal Models of Asthma

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ablukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is a therapeutic agent under investigation for the management of asthma. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators released from mast cells and eosinophils that contribute significantly to the pathophysiology of asthma by inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting inflammatory cells into the airways. By blocking the action of these leukotrienes at the CysLT1 receptor, this compound offers a targeted approach to mitigating the inflammatory cascade in asthma. These application notes provide a comprehensive overview of the use of this compound (using data from studies on the well-established CysLT1R antagonist, Montelukast) in preclinical in vivo animal models of asthma, complete with experimental protocols and quantitative data.

Mechanism of Action

This compound competitively antagonizes the binding of cysteinyl leukotrienes to the CysLT1 receptor on airway smooth muscle cells and inflammatory cells. This action prevents the downstream signaling that leads to the key pathological features of asthma.

Ablukast Administration Protocols for Laboratory Research: Application Notes and Methodologies

Ablukast , also known as Ro 23-3544, is an experimental leukotriene receptor antagonist. Its development was discontinued in 1996, and as a result, publicly available, detailed administration protocols from comprehensive preclinical and clinical studies are scarce. The following information has been compiled from limited available research and should be considered as a historical reference rather than a standardized guide. For current research on leukotriene antagonism, it is recommended to refer to protocols for approved drugs in this class, such as Montelukast.

Mechanism of Action

This compound is a selective and active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from the metabolism of arachidonic acid.[1] They are released from various cells, including mast cells and eosinophils.[1] The binding of cysteinyl leukotrienes to their receptors on airway smooth muscle cells and other pro-inflammatory cells leads to bronchoconstriction, increased vascular permeability, airway edema, and the recruitment of inflammatory cells, all of which are key pathological features of asthma and allergic rhinitis.[1][2] By blocking the CysLT1 receptor, this compound was developed to inhibit these effects and thereby exert its anti-inflammatory and anti-asthmatic properties.[3]

Signaling Pathway of Leukotriene Receptor Antagonism

The following diagram illustrates the general signaling pathway of cysteinyl leukotrienes and the point of intervention for a leukotriene receptor antagonist like this compound.

Caption: General mechanism of leukotriene signaling and this compound's role as a CysLT1 receptor antagonist.

Preclinical Administration Data for this compound (Ro 23-3544)

The following table summarizes the limited administration data found in preclinical studies for this compound. These protocols are not comprehensive and reflect early-stage research.

| Animal Model | Application | Administration Route | Dosage/Concentration | Study Notes |

| Guinea Pig | Bronchoconstriction Model | Aerosol | Not specified | This compound was found to have greater potency and duration of action against LTD4-induced bronchoconstriction compared to the standard at the time. The S-enantiomer was 15-fold more potent when administered via aerosol. |

| Mouse | Allergic and Irritant Contact Dermatitis | Topical | 0.1%, 0.5%, 1.0%, and 5.0% | Applied to the ear 1 hour after elicitation and then at 24-hour intervals for 4 days (three times daily). It was effective in reducing dinitrofluorobenzene (DNFB)-induced ear swelling. |

| American Bullfrog | Cardiovascular Effects | Intravenous | Doses as low as 0.001 mmol/kg | This compound antagonized the hypotensive effects induced by LTC4, LTD4, and LTE4. |

General Experimental Protocol: Leukotriene Receptor Antagonist in a Guinea Pig Asthma Model

As detailed protocols for this compound are unavailable, the following is a general experimental workflow for evaluating a leukotriene receptor antagonist, such as Montelukast, in an ovalbumin-sensitized guinea pig model of asthma. This can serve as a template for designing similar experiments.

Caption: A generalized experimental workflow for in vivo evaluation of a leukotriene receptor antagonist.

Detailed Methodology (Based on Montelukast Studies)

1. Animal Model:

-

Species: Hartley male guinea pigs.

-

Sensitization: Sensitize animals with an intraperitoneal injection of ovalbumin (OVA).

2. Allergen Challenge:

-

Induce an asthmatic phenotype through repeated exposure to aerosolized OVA.

3. Drug Administration:

-

Compound: Leukotriene receptor antagonist (e.g., Montelukast sodium).

-

Vehicle: Prepare a solution or suspension suitable for the chosen administration route (e.g., saline for oral gavage or intraperitoneal injection).

-

Route of Administration:

-

Oral: Administer daily via oral gavage. A common dose for Montelukast in guinea pigs is 10 mg/kg.

-

Intraperitoneal: Administer daily via intraperitoneal injection.

-

Inhalation/Aerosol: Administer via a nebulizer connected to a chamber housing the animals.

-

-

Dosing Regimen: Administer the compound daily for a specified period (e.g., 14 days) prior to the final allergen challenge and outcome assessment.

4. Assessment of Efficacy:

-

Bronchoconstriction: Measure changes in airway pressure or specific airway resistance in response to a bronchoconstrictor agent (e.g., LTC4, LTD4, or histamine).

-

Inflammatory Cell Infiltration: Perform a bronchoalveolar lavage (BAL) and conduct differential cell counts to quantify the number of eosinophils and other inflammatory cells.

-

Histopathology: Collect lung tissue for histological analysis to assess for signs of airway inflammation, goblet cell hyperplasia, and mucus production.

Formulation and Solubility

-

This compound: Soluble in DMSO. For in vivo studies in mice, a topical formulation was prepared at concentrations of 0.1% to 5.0%. For injections, a suspended solution can be prepared in 10% DMSO and 90% (20% SBE-β-CD in Saline), or a clear solution in 10% DMSO and 90% Corn Oil.

Conclusion

While specific, validated administration protocols for the discontinued drug this compound are not available, the provided information from early preclinical studies offers some insight into its initial evaluation. For researchers investigating the role of leukotriene receptor antagonists, it is advisable to adapt and validate protocols based on currently approved and well-documented compounds like Montelukast, using the general experimental design outlined above as a starting point. Always consult relevant institutional animal care and use committee (IACUC) guidelines when designing and conducting animal studies.

References

Ablukast as a Tool Compound for Studying Leukotriene Signaling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ablukast, a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, as a tool compound for investigating the role of leukotriene signaling in various physiological and pathological processes. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data from other well-characterized CysLT1R antagonists, such as montelukast and zafirlukast, are included for comparative and illustrative purposes.

Introduction to Leukotriene Signaling and this compound

Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. The cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), play a crucial role in inflammatory and allergic responses.[1][2] They exert their effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and 2 (CysLT2R).[3][4]